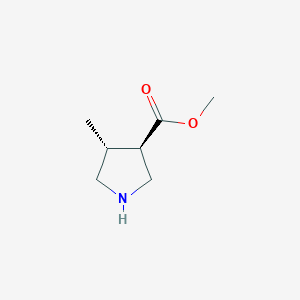

(3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-3-8-4-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYSKSUNLWRSFW-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363772 | |

| Record name | Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065331-03-4 | |

| Record name | Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate, a chiral building block of significant interest in medicinal chemistry. Its unique stereochemistry and versatile functionality make it a valuable scaffold in the design and discovery of novel therapeutics.

Core Molecular Attributes and Physicochemical Properties

This compound is a disubstituted pyrrolidine derivative with the trans configuration. The presence of two stereocenters at the C3 and C4 positions dictates its three-dimensional structure, which is a critical determinant of its utility in constructing biologically active molecules.[1]

Structural and Chemical Identity

| Property | Value | Source |

| IUPAC Name | methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate | [1] |

| CAS Number | 1065331-03-4 | [1] |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| InChI Key | KXYSKSUNLWRSFW-WDSKDSINSA-N | [1] |

Physicochemical Data (Predicted and Experimental)

| Property | Value | Notes |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Optical Rotation [α]D | Not available | The specific rotation is a key parameter to confirm enantiomeric purity. For the related tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, a value of +12.5° (in MeOH) has been reported.[2] |

| Solubility | Not available | Expected to be soluble in common organic solvents like methanol, chloroform, and dichloromethane. |

| pKa | Not available | The pyrrolidine nitrogen is basic. |

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While a complete, published dataset for the free base is scarce, data for the hydrochloride salt and related structures can be used for comparative purposes.

¹H NMR Spectroscopy

A ¹H NMR spectrum for the related (3R,4R)-Rel-4-Methyl-3-pyrrolidinecarboxylic acidmethylester is available and provides expected chemical shift regions.[3] The key proton signals for the target molecule are anticipated as follows:

-

Methyl ester (-COOCH₃): A singlet around 3.7 ppm.

-

Pyrrolidine ring protons (CH, CH₂): A complex series of multiplets between 2.5 and 3.5 ppm.

-

Methyl group (-CH₃): A doublet around 1.0-1.2 ppm, coupled to the C4 proton.

-

Amine proton (NH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy

Based on general chemical shift predictions, the approximate ¹³C NMR signals are:[4][5][6]

-

Ester carbonyl (C=O): ~170-175 ppm.

-

Methyl ester (-OCH₃): ~52 ppm.

-

Pyrrolidine ring carbons (C3, C4, C2, C5): In the range of 30-60 ppm.

-

Methyl group (-CH₃): ~15-20 ppm.

Mass Spectrometry

The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z 143. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 144 would be prominent.[7] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).[8][9]

Infrared (IR) Spectroscopy

Key IR absorption bands are expected for the following functional groups:

-

N-H stretch: A broad peak around 3300-3500 cm⁻¹.

-

C-H stretch (aliphatic): Peaks in the range of 2850-2960 cm⁻¹.

-

C=O stretch (ester): A strong, sharp peak around 1735 cm⁻¹.

-

C-N stretch: In the fingerprint region, around 1000-1200 cm⁻¹.

Synthesis and Stereochemical Control

The stereoselective synthesis of this compound is a key challenge. Asymmetric synthesis strategies are employed to ensure high enantiomeric and diastereomeric purity, which is critical for its application in drug discovery.[1]

Retrosynthetic Analysis and Synthetic Strategies

A common approach for the synthesis of substituted pyrrolidines is through asymmetric Michael addition reactions or 1,3-dipolar cycloadditions.[10][11][12]

Caption: Retrosynthetic approach for this compound.

Exemplary Synthetic Protocol (Adapted from related syntheses)

Step 1: Asymmetric Michael Addition An organocatalyzed enantioselective Michael addition of a nitroalkane to a 4-substituted-4-oxo-2-enoate can establish the desired stereocenters.

Step 2: Reductive Cyclization The resulting Michael adduct undergoes reductive cyclization, typically using a reducing agent like H₂ with a palladium catalyst, to form the pyrrolidine ring.

Step 3: Esterification The carboxylic acid is then esterified to the methyl ester, for example, by reaction with methanol under acidic conditions.

Caption: Generalized synthetic workflow.

Reactivity and Chemical Transformations

The functional groups of this compound offer several avenues for chemical modification.

-

N-Functionalization: The secondary amine of the pyrrolidine ring can be readily alkylated or acylated to introduce various substituents. This is a common strategy in the synthesis of drug candidates.[1]

-

Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide through reaction with an amine.[1]

-

Oxidation and Reduction: The pyrrolidine ring can be susceptible to oxidation under harsh conditions. The ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.[1]

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound lies in its role as a chiral building block for the synthesis of biologically active molecules, most notably as antagonists for opioid receptors.

Kappa Opioid Receptor (KOR) Antagonists

This pyrrolidine derivative is a key component in the synthesis of potent and selective kappa opioid receptor (KOR) antagonists, such as JDTic and its analogs.[14][15][16][17][18] KOR antagonists are being investigated for the treatment of depression, anxiety, and substance abuse disorders.

The (3R,4R) stereochemistry of the pyrrolidine core is crucial for the high affinity and selectivity of these antagonists. Structure-activity relationship (SAR) studies on JDTic analogs have shown that modifications to the pyrrolidine (or piperidine in the parent compound) ring, including the removal of the methyl groups, can significantly impact potency and selectivity.[14]

Caption: Role as a scaffold in drug design.

Influence of Stereochemistry on Biological Activity

The trans relationship between the methyl group at C4 and the carboxylate group at C3, along with the specific (3R,4R) absolute configuration, creates a defined three-dimensional arrangement of substituents. This precise spatial orientation is critical for optimal interaction with the binding pocket of the target receptor. Even minor changes in stereochemistry can lead to a dramatic loss of biological activity.[1]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general precautions for handling substituted pyrrolidines should be followed. These compounds are typically considered irritants.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chiral building block with significant potential in medicinal chemistry. Its well-defined stereochemistry and versatile functionality make it an attractive scaffold for the synthesis of complex, biologically active molecules, particularly in the development of novel therapeutics targeting the kappa opioid receptor. Further research into its synthesis and applications is likely to yield new and improved drug candidates.

References

- Crowley, R. S., et al. (2017). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents. ACS Chemical Neuroscience, 8(9), 1964-1976.

-

PubChem. Methyl 4-phenylpyrrolidine-3-carboxylate. [Link]

- Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092.

- Thomas, J. B., et al. (2008). Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Journal of Medicinal Chemistry, 51(6), 1849-1860.

- Cai, T. B., et al. (2012). Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). ACS Medicinal Chemistry Letters, 3(10), 823-827.

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

PubChem. (R)-methyl pyrrolidine-3-carboxylate. [Link]

- Google Patents. (2012).

- Béguin, C., et al. (2005). Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1264-1272.

- Google Patents. (2021). Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[l,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)

-

Wikipedia. JDTic. [Link]

-

ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

-

Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

-

Semantic Scholar. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

-

ResearchGate. A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

- Google Patents. (2001).

-

Scribd. NMR Chemical Shifts. [Link]

-

ChemSynthesis. methyl 3-methyl-4-oxo-1-pyrrolidinecarboxylate. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

PubChemLite. Rac-methyl (3r,4r)-4-methylpyrrolidine-3-carboxylate. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. [Link]

-

PubChem. 3-Methylpyrrolidine. [Link]

- Google Patents. (2016).

-

YouTube. (2019). Carbon-13 NMR Spectroscopy. [Link]

-

National Institutes of Health. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

-

PubChemLite. Methyl pyrrolidine-3-carboxylate hydrochloride. [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (3R,4R)-Rel-4-Methyl-3-pyrrolidinecarboxylic acidmethylester(1065331-03-4) 1H NMR spectrum [chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. PubChemLite - Rac-methyl (3r,4r)-4-methylpyrrolidine-3-carboxylate (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 8. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. [PDF] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. JDTic - Wikipedia [en.wikipedia.org]

A Guide to the Structural Elucidation of (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-rich structure provides access to three-dimensional chemical space, a highly desirable trait for designing specific and effective molecular therapies.[3] (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate, a chiral building block, has gained significant attention for its role in the synthesis of complex bioactive molecules, including potent opioid receptor antagonists.[4] The precise determination of its structure, particularly its relative and absolute stereochemistry, is paramount for understanding its interaction with biological targets and ensuring the desired pharmacological activity.[3][4]

This technical guide presents a systematic and multi-technique approach to the complete structural elucidation of this compound. As a self-validating system, this workflow integrates data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. We will explore not only the interpretation of data but also the underlying causality for each experimental choice, providing a robust framework for the structural analysis of this and similar chiral small molecules.

Part 1: Foundational Analysis - Confirming the Molecular Blueprint

The initial steps in any structure elucidation workflow are designed to confirm the molecular formula and identify the functional groups present. This foundational data provides the basic building blocks for the more detailed structural assembly that follows.

Mass Spectrometry (MS): Determining the Molecular Mass and Formula

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) A dilute solution of the analyte is infused into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

Expected Data & Interpretation: The primary goal is to obtain a high-resolution mass measurement of the molecular ion. For this compound, the molecular formula is C₇H₁₃NO₂.[4]

-

Molecular Formula: C₇H₁₃NO₂

-

Monoisotopic Mass: 143.0946 g/mol

-

Expected [M+H]⁺: 144.1025 m/z

The observation of an ion with an m/z value matching the expected protonated molecule to within a few parts per million (ppm) provides strong evidence for the elemental composition. This step is critical for validating the molecular formula and calculating the degree of unsaturation. For C₇H₁₃NO₂, the degree of unsaturation is 2, which is consistent with one ring and one double bond (the carbonyl group of the ester).

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR A small amount of the neat sample is placed directly on the ATR crystal, and the infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Data & Interpretation: FTIR spectroscopy provides a rapid and definitive way to identify the key functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Observation |

| ~3300-3400 | N-H Stretch | Secondary Amine (NH) | A moderate, somewhat broad absorption, indicating the presence of the pyrrolidine N-H. |

| ~2850-2960 | C-H Stretch | Aliphatic (sp³) | Strong, sharp absorptions from the methyl and methylene groups. |

| ~1735 | C=O Stretch | Ester (Carbonyl) | A very strong, sharp absorption, characteristic of a saturated ester. |

| ~1170-1250 | C-O Stretch | Ester | A strong absorption corresponding to the C-O single bond of the ester. |

The most diagnostic peak is the intense carbonyl stretch around 1735 cm⁻¹, which unequivocally confirms the presence of the methyl ester functional group.

Part 2: Assembling the Core Structure with NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the carbon-hydrogen framework and connectivity.[5] A combination of 1D and 2D NMR experiments is used to piece together the molecule.[6]

Experimental Protocol: NMR Sample Preparation The compound (~5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O for the hydrochloride salt) and transferred to an NMR tube. All spectra (¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

1D NMR: ¹H, ¹³C, and DEPT-135

-

¹H NMR: Provides information about the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling.

-

¹³C NMR: Shows the number of different carbon environments.

-

DEPT-135: Distinguishes between CH, CH₂, and CH₃ carbons. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (like the carbonyl) are absent.

Predicted NMR Data Summary

| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Shift (ppm) | DEPT-135 |

| N-H | Broad (variable) | s | - | - |

| H2a/b | ~3.0 - 3.4 | m | ~48-52 | Negative |

| H3 | ~2.8 - 3.1 | m | ~45-49 | Positive |

| H4 | ~2.4 - 2.7 | m | ~35-39 | Positive |

| H5a/b | ~2.9 - 3.3 | m | ~53-57 | Negative |

| 4-CH₃ | ~1.0 - 1.2 | d | ~15-18 | Positive |

| -OCH₃ | ~3.7 | s | ~51-53 | Positive |

| C=O | - | - | ~173-176 | Absent |

Note: Predicted shifts are estimates based on typical values for similar structures. The multiplicity of ring protons is complex due to overlapping signals and second-order effects.

2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.

Workflow for 2D NMR Analysis

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). We expect to see correlations tracing the path around the pyrrolidine ring: H2 ↔ H3 ↔ H4 ↔ H5 and H4 ↔ 4-CH₃ .

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to. This allows for the unambiguous assignment of all protonated carbon signals in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is crucial for connecting fragments and identifying quaternary carbons. Key expected correlations include:

-

-OCH₃ protons to the C=O carbon: Confirms the methyl ester.

-

H3 to the C=O carbon: Connects the ester group to position 3 of the ring.

-

H2 and H5 protons to multiple ring carbons: Confirms the pyrrolidine ring structure.

-

4-CH₃ protons to C3, C4, and C5: Firmly places the methyl group at the C4 position.

-

Correlation Diagram for Key HMBC Connections

By systematically integrating the data from these experiments, the planar structure of methyl 4-methylpyrrolidine-3-carboxylate can be confidently assembled.

Part 3: Determining Stereochemistry

With the connectivity established, the final and most critical phase is to determine the three-dimensional arrangement of the atoms—the stereochemistry. For this molecule, we must define both the relative stereochemistry (are the substituents on the same side, cis, or opposite sides, trans?) and the absolute stereochemistry (R or S configuration at each chiral center).

Relative Stereochemistry: cis vs. trans

The (3R,4R) designation implies a trans relationship between the methyl group at C4 and the carboxylate group at C3. This can be confirmed using ¹H NMR coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data.

-

Coupling Constants: In five-membered rings, the coupling constant between trans protons is typically smaller than between cis protons. A detailed analysis of the coupling constant between H3 and H4 (³JH3-H4) can provide evidence. A relatively small coupling constant would suggest a trans arrangement.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of their bonding. For the trans isomer, we would expect to see NOE cross-peaks between H3 and the 4-CH₃ protons , as they would be on opposite faces of the ring and thus further apart. Conversely, a strong NOE between H3 and H4 would suggest a cis relationship. The absence of a strong H3 to 4-CH₃ NOE, coupled with a potential NOE between H4 and the ester's methyl protons, would support the trans configuration.

Absolute Stereochemistry: (3R,4R) Confirmation

Determining the absolute configuration requires a method that can differentiate between enantiomers.

-

Chiral Synthesis: The most common industrial approach is to synthesize the molecule from a known chiral starting material. This is a synthetic rather than an analytical confirmation but is often the primary method for producing a specific enantiomer.[7]

-

Chiral Chromatography: The enantiomeric purity of the sample can be determined by chiral High-Performance Liquid Chromatography (HPLC).[8] By comparing the retention time of the synthesized sample to that of a certified reference standard of this compound, its identity can be confirmed.

-

X-ray Crystallography: This is the gold standard for determining the absolute structure of a molecule.[9] The process involves:

-

Protocol: Synthesizing a crystalline derivative of the molecule, often by forming a salt with a heavy atom or a chiral acid/base (e.g., mandelic acid).[8]

-

Data Collection: A suitable crystal is mounted in an X-ray diffractometer, and diffraction data are collected.[10][11]

-

Structure Solution: The diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise 3D arrangement of all atoms. When anomalous dispersion is used, the absolute configuration can be determined unambiguously.[12]

-

Conclusion

The structural elucidation of this compound is a systematic process that builds from fundamental data to a complete three-dimensional picture. High-resolution mass spectrometry and FTIR spectroscopy provide the molecular formula and identify key functional groups. A comprehensive suite of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, allows for the unambiguous assembly of the molecular framework and connectivity. Finally, the critical trans stereochemistry is confirmed through NMR coupling constants and NOESY experiments, while the absolute (3R,4R) configuration is definitively established by X-ray crystallography of a suitable crystalline derivative or by correlation to a known chiral standard. This rigorous, multi-faceted approach ensures the highest level of confidence in the final structure, a prerequisite for its successful application in drug discovery and development.

References

- BenchChem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.

- BenchChem. (n.d.). Application Notes and Protocols for the Structural Analysis of Pyrrolidine-Containing Natural Products using NMR.

- BenchChem. (n.d.). This compound.

- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- PubMed. (2019). Crystal structures of pyrrolidone-carboxylate peptidase I from Deinococcus radiodurans reveal the mechanism of L-pyroglutamate recognition.

- PubMed. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling.

- SpringerLink. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

- CORE. (1999). Crystallization and preliminary X-ray diffraction studies of pyrrolidone carboxyl peptidase from the hyperthermophilic archaeon.

- MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.

- PubMed. (1999). Crystallization and preliminary X-ray diffraction studies of pyrrolidone carboxyl peptidase from the hyperthermophilic archaeon Thermococcus litoralis.

- Life Chemicals. (2020). C-Substituted Pyrrolidines from Life Chemicals Inspiring Your Drug Discovery Endeavour!.

- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.

- PubMed. (1999). X-ray structure of pyrrolidone carboxyl peptidase from the hyperthermophilic archaeon Thermococcus litoralis.

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Crystal structures of pyrrolidone-carboxylate peptidase I from Deinococcus radiodurans reveal the mechanism of L-pyroglutamate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Crystallization and preliminary X-ray diffraction studies of pyrrolidone carboxyl peptidase from the hyperthermophilic archaeon Thermococcus litoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. X-ray structure of pyrrolidone carboxyl peptidase from the hyperthermophilic archaeon Thermococcus litoralis [pubmed.ncbi.nlm.nih.gov]

(3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate CAS number and identifiers

An In-depth Technical Guide to (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate

Abstract

This compound is a distinct chiral pyrrolidine derivative that has emerged as a valuable building block in modern medicinal chemistry. Its rigid, stereochemically defined structure provides a sophisticated scaffold for the synthesis of complex bioactive molecules. This guide offers a comprehensive overview of its chemical identity, properties, applications, and its strategic role in the drug discovery process, intended for researchers and professionals in the field. The specific stereochemistry of this compound is paramount, often dictating the binding affinity and selectivity for biological targets such as enzymes and receptors.[1]

Compound Identification and Core Properties

Precise identification is critical for sourcing and application. This compound is a specific stereoisomer, and care must be taken to distinguish it from its diastereomers or racemic mixtures.

Key Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate | [1] |

| CAS Number | 1065331-03-4, 1260603-20-0 | [1][2][3] |

| Hydrochloride Salt CAS | 2101775-05-5 | [1][4] |

| Molecular Formula | C₇H₁₃NO₂ | [1][3] |

| Molecular Weight | 143.18 g/mol | [1][3] |

| InChI Key | KXYSKSUNLWRSFW-WDSKDSINSA-N | [1] |

Note: Multiple CAS numbers appear in supplier databases for this compound, which may reflect different suppliers or batches. Researchers should verify with the specific vendor.

Physicochemical Data

| Property | Value |

| Appearance | Varies by supplier (typically a solid or oil) |

| Purity | Commercially available with high enantiomeric purity (≥95%)[1] |

| Storage Conditions | Store sealed in a dry, well-ventilated place.[3] Some suppliers recommend freezer storage under an inert atmosphere.[4] |

The Role of Stereochemistry in Bioactivity

The pyrrolidine ring is a privileged scaffold in drug discovery, known for its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation.[5] The specific (3R,4R) configuration of this molecule is not an incidental detail; it is the core determinant of its utility.

The fixed spatial arrangement of the methyl group at position 4 and the methyl ester at position 3 creates a unique conformational constraint. This rigidity is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The stereochemistry directly influences how the molecule interacts with chiral biological macromolecules, such as enzyme active sites or receptor binding pockets.[1] For instance, in the development of opioid antagonists, the precise stereochemical configuration of such building blocks is known to dictate receptor selectivity and functional activity.[1]

Caption: The influence of stereochemistry on biological activity.

Applications in Drug Discovery and Organic Synthesis

This compound serves primarily as a chiral intermediate, providing a foundational structure that can be elaborated into more complex molecules.

Key Application Areas

-

Medicinal Chemistry: It is a key building block for synthesizing bioactive molecules, including potential opioid receptor antagonists.[1] Its structure is incorporated into larger compounds to explore structure-activity relationships (SAR).

-

Enzyme Inhibition: The compound itself may serve as a lead structure for developing enzyme inhibitors, where its specific shape allows it to fit into active sites and modulate biochemical pathways.[1]

-

Organic Synthesis: It is used in the synthesis of diverse and complex organic compounds for pharmaceuticals and agrochemicals.[1]

Chemical Reactivity

The molecule contains two primary reactive sites: the secondary amine (a nucleophile) and the methyl ester. This allows for a range of chemical transformations:

-

N-Functionalization: The nitrogen atom can be readily alkylated, acylated, or used in reductive amination to append various substituents, which is a common strategy in drug development to modulate properties like solubility, cell permeability, and target engagement.

-

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, it can be reduced using agents like lithium aluminum hydride to yield the primary alcohol.[1]

-

Oxidation/Reduction: The pyrrolidine ring itself can undergo various reactions, though these are less common when it is used as a scaffold.[1]

Conceptual Workflow: Synthesis of a Novel Bioactive Agent

While specific, validated protocols for using this exact intermediate are proprietary or found within specific research publications, the following conceptual workflow illustrates its application in a lead optimization campaign.

Step-by-Step Methodology

-

Scaffold Protection (If Necessary): The secondary amine is often protected to prevent side reactions during subsequent steps. A common choice is the Boc (tert-butyloxycarbonyl) group, introduced using Di-tert-butyl dicarbonate (Boc₂O).

-

Ester Hydrolysis: The methyl ester is saponified to the carboxylic acid using a base like lithium hydroxide (LiOH) in a solvent mixture such as THF/water. This creates a handle for amide coupling.

-

Amide Bond Formation: The resulting carboxylic acid is coupled with a desired amine (R-NH₂) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form a new amide bond. This step is crucial for building out the molecule and exploring SAR.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) to reveal the free secondary amine.

-

Final Functionalization: The newly freed amine is functionalized via reductive amination, acylation, or sulfonation to install the final desired group, yielding the target molecule.

Caption: Conceptual workflow for elaborating the chiral scaffold.

Safety and Handling

Specific safety data sheets (SDS) for this compound are not widely available in public databases. Therefore, it must be handled with the standard precautions applicable to novel or uncharacterized research chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[6][7] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[7][8]

-

Storage: Keep the container tightly closed and store in a dry, cool place as recommended by the supplier.[3][4] Keep away from strong oxidizing agents, acids, and bases.[6]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[6][8]

Conclusion

This compound is more than a simple chemical; it is a tool for precision engineering at the molecular level. Its value lies in its defined stereochemistry, which allows medicinal chemists to build molecules with specific three-dimensional architectures designed to interact optimally with biological targets. As the demand for more selective and potent therapeutics grows, the strategic use of such chiral building blocks will remain a cornerstone of successful drug discovery programs.

References

-

Benchchem. This compound | 1065331-03-4.

-

BLD Pharm. 885952-88-5 | Methyl 4-methylpyrrolidine-3-carboxylate.

-

Echemi. methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate.

-

Jiangsu Borui Bio-pharmaceutical Co., Ltd. This compound.

-

Sunway Pharm Ltd. methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride - CAS:1065331-03-4.

-

BLD Pharm. (R)-Methyl pyrrolidine-3-carboxylate hydrochloride | 874964-22-4.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Spectrum Chemical. SAFETY DATA SHEET.

-

BLD Pharm. Methyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride | 2306277-57-4.

-

PubChem. (R)-methyl pyrrolidine-3-carboxylate.

-

ChemicalBook. (3S,4R)-METHYL 4-(3-BROMOPHENYL)PYRROLIDINE-3-CARBOXYLATE Product Description.

-

ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido...

-

PubChem. Methyl pyrrolidine-3-carboxylate hydrochloride.

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound-江苏博泉生物科技有限公司 [boquanshengwu.com]

- 3. methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride - CAS:1065331-03-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. 885952-88-5|Methyl 4-methylpyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. spectrumchemical.com [spectrumchemical.com]

Molecular weight and formula for (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate

An In-Depth Technical Guide to (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate

Abstract

This compound is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and organic synthesis. Its rigid, stereochemically defined structure makes it a valuable building block for creating complex, biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, stereoselective synthesis, chemical reactivity, and applications in drug discovery, with a focus on its role as a key intermediate. We will delve into the technical details of its synthesis and explore the rationale behind its use in developing novel therapeutics, such as opioid receptor antagonists.

Core Physicochemical Properties

The fundamental characteristics of this compound are crucial for its application in synthesis and drug design. The defined stereochemistry of the molecule plays a critical role in its interaction with biological targets.[1]

| Property | Value | Source |

| IUPAC Name | methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate | [1] |

| Molecular Formula | C₇H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 143.18 g/mol | [1][3][4] |

| CAS Number | 1065331-03-4 (Free Base) | [1][3] |

| CAS Number | 2101775-05-5 (Hydrochloride Salt) | [1] |

| Appearance | Inquire with supplier | N/A |

| Purity | Typically >95% | [1] |

| InChI Key | KXYSKSUNLWRSFW-WDSKDSINSA-N | [1] |

Stereoselective Synthesis: The Key to Functionality

The biological activity of chiral molecules is intrinsically linked to their stereochemistry. The (3R,4R) configuration of this pyrrolidine derivative is essential for its utility as a building block. The most robust and widely adopted method for its synthesis is the asymmetric hydrogenation of a prochiral enamide precursor, which ensures high enantiomeric excess.

Rationale for Asymmetric Hydrogenation

Achieving high stereoselectivity is paramount. Asymmetric hydrogenation using a chiral catalyst, such as a rhodium complex with (R)-BINAP, provides a direct and efficient route to the desired trans isomer with excellent enantiomeric purity (>98% ee).[1] This method is preferred over classical resolution or other chiral pool approaches due to its high yield, exceptional stereocontrol, and scalability. The choice of the (R)-BINAP ligand is critical as it creates a chiral environment around the rhodium center, directing the hydrogenation to one face of the substrate, thereby establishing the (3R,4R) stereocenters.

Detailed Synthesis Protocol

The synthesis can be conceptualized as a two-stage process: preparation of the enamide substrate followed by the key asymmetric hydrogenation step.

Caption: Workflow for the stereoselective synthesis of the target compound.

Step-by-Step Methodology:

-

Substrate Synthesis:

-

Condense methyl acrylate with (R)-propylene oxide to form the corresponding β-hydroxy ester. This reaction sets the initial chiral center.

-

Oxidize the resulting alcohol using a suitable oxidizing agent, such as manganese dioxide (MnO₂), to yield the prochiral α,β-unsaturated enamide precursor.[1]

-

-

Asymmetric Hydrogenation:

-

In a suitable pressure vessel, dissolve the enamide precursor in methanol.

-

Add the rhodium-(R)-BINAP catalyst (typically 0.5 mol%).

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction at room temperature (25°C) until completion.

-

Upon completion, the catalyst is removed, and the product is isolated and purified, yielding the target compound with high enantiomeric excess (82-85% yield).[1]

-

Chemical Reactivity and Synthetic Utility

As a substituted pyrrolidine, this compound is a versatile intermediate for further chemical modification. Its structure contains two primary reactive sites: the secondary amine (nitrogen atom) and the methyl ester group.

-

N-Functionalization: The secondary amine is nucleophilic and can be readily functionalized via reactions such as N-alkylation, N-acylation, or reductive amination. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs.

-

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, it can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding primary alcohol.[1]

-

Oxidation/Reduction: The pyrrolidine ring itself can undergo further chemical transformations, although these are less common when it is used as a scaffold. The ester group can be reduced, or other parts of a more complex molecule built upon this scaffold can be oxidized.[1]

Caption: Key chemical derivatization pathways for the core scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its structural rigidity, three-dimensional character, and the basicity conferred by the nitrogen atom.[5] this compound is particularly valuable as a chiral building block for synthesizing targeted therapeutics.

Opioid Receptor Antagonists

A primary application of this compound is in the synthesis of opioid receptor antagonists.[1] The specific stereochemistry and substitution pattern of the pyrrolidine ring are crucial for achieving high binding affinity and selectivity for opioid receptors. These antagonists are investigated for various therapeutic applications, including the treatment of addiction and other neurological disorders.

Enzyme Inhibition

The compound serves as a lead structure for developing enzyme inhibitors.[1] The defined three-dimensional arrangement of its functional groups allows it to fit precisely into the active sites of specific enzymes, modulating their activity. Its stereochemistry is a key determinant of its binding affinity and inhibitory potential.[1]

General Bioactive Molecules

Beyond specific targets, it is used as an intermediate in the synthesis of a wide range of complex pharmaceuticals and agrochemicals.[1] Its utility stems from its ability to introduce a stereochemically defined, nitrogen-containing five-membered ring into a larger molecular framework, which is a common motif in many biologically active natural products and synthetic drugs.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated, stereochemically defined tool for the modern medicinal chemist. Its value is rooted in its specific trans configuration, which is reliably achieved through well-established asymmetric synthesis protocols. This guide has outlined its core properties, synthesis, and reactivity, underscoring its pivotal role as a building block in the rational design of novel therapeutics. For researchers and drug development professionals, a thorough understanding of this intermediate is essential for leveraging its full potential in creating next-generation medicines.

References

-

This compound. Jiangsu Boquan Biotechnology Co., Ltd. [Link]

-

A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate. [Link]

-

(R)-methyl pyrrolidine-3-carboxylate. PubChem, National Library of Medicine. [Link]

-

Methyl pyrrolidine-3-carboxylate hydrochloride. PubChem, National Library of Medicine. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

CAS: 2101775-05-5 Name: methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride. Molbase. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound-江苏博泉生物科技有限公司 [boquanshengwu.com]

- 3. methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride - CAS:1065331-03-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. 885952-88-5|Methyl 4-methylpyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, MS, IR) for (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate

Introduction

This compound is a chiral pyrrolidine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its stereochemically defined structure, featuring a methyl ester at the 3-position and a methyl group at the 4-position, makes it a key intermediate in the synthesis of complex bioactive molecules, including opioid receptor antagonists.[1] The precise confirmation of its structure, purity, and stereochemistry is paramount for its application in drug development and other high-stakes research.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound. We will delve into the principles, experimental protocols, and detailed data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and quality control professionals who require a deep, validated understanding of this molecule's analytical profile.

Molecular Overview

A foundational step in any analysis is understanding the basic properties of the target compound. These details are crucial for interpreting the spectroscopic data that follows.

| Property | Value | Source |

| IUPAC Name | methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate | [1] |

| CAS Number | 1260603-20-0 | [2] |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1][3] |

| Chemical Structure |  (Illustrative) (Illustrative) | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of atoms, and the connectivity between them. For a chiral molecule like this compound, NMR is indispensable for confirming the relative stereochemistry of the substituents on the pyrrolidine ring.

Proton (¹H) NMR Spectroscopy

¹H NMR provides data on the number of distinct proton environments and their neighboring protons. The chemical shift (δ), integration, and splitting pattern (multiplicity) of each signal are key to structural assignment.

A standardized protocol ensures reproducibility and data integrity. The choice of a deuterated solvent is critical; Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for compounds of this type and its single, well-defined residual solvent peak.

Caption: Workflow for ¹H NMR Sample Preparation and Data Acquisition.

The expected ¹H NMR spectrum of this compound would exhibit signals corresponding to the 13 protons in the molecule. The trans relationship between the protons at C3 and C4 is a key feature confirmed by the coupling constants.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.70 | s | 3H | -OCH₃ | Singlet for the methyl ester protons, in the typical range for this functional group. |

| ~3.20 - 2.80 | m | 4H | C2-H₂ , C5-H₂ | Complex multiplets arising from the four protons on the carbons adjacent to the nitrogen atom. |

| ~2.70 | m | 1H | C3-H | Multiplet due to coupling with protons on C2 and C4. Its downfield shift is due to the adjacent ester group. |

| ~2.40 | m | 1H | C4-H | Multiplet due to coupling with protons on C3, C5, and the C4-methyl group. |

| ~1.10 | d | 3H | C4-CH₃ | Doublet due to coupling with the single proton on C4. |

| ~1.50 | br s | 1H | NH | A broad singlet for the amine proton, which may exchange with trace water in the solvent. |

Note: This is a predicted spectrum based on typical chemical shifts for similar structures. Actual values may vary. Data for the related compound (3R,4R)-Rel-4-Methyl-3-pyrrolidinecarboxylic acidmethylester is available from chemical suppliers.[4]

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom or a set of equivalent carbons.

The protocol is similar to ¹H NMR, but requires a greater number of scans due to the low natural abundance of ¹³C.

Caption: Workflow for ¹³C NMR Data Acquisition.

The molecule has 7 carbon atoms, and due to molecular asymmetry, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~174 | C =O | The carbonyl carbon of the ester group, appearing significantly downfield. |

| ~55 | C2 | Carbon adjacent to the nitrogen atom. |

| ~52 | -OC H₃ | The methyl ester carbon. |

| ~50 | C5 | Carbon adjacent to the nitrogen atom. |

| ~45 | C3 | Methylene carbon bearing the ester group. |

| ~40 | C4 | Methylene carbon bearing the methyl group. |

| ~15 | C4-C H₃ | The methyl group carbon, appearing most upfield. |

Note: This is a predicted spectrum based on established chemical shift ranges from sources like the University of Wisconsin's collection of organic chemistry data.[5] Actual values can be confirmed by referencing supplier data.[4]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

ESI is a soft ionization technique suitable for polar molecules like this one, as it typically keeps the molecule intact, allowing for clear determination of the molecular weight.

Caption: General Workflow for ESI-Mass Spectrometry.

For this compound (MW = 143.18 g/mol ), the ESI-MS spectrum acquired in positive ion mode is expected to show a prominent peak for the protonated molecule.

| m/z Value | Ion | Interpretation |

| 144.19 | [M+H]⁺ | This is the molecular ion peak, corresponding to the intact molecule with an added proton (C₇H₁₄NO₂⁺). Its presence confirms the molecular weight of the compound. |

| 166.17 | [M+Na]⁺ | An adduct with sodium ions, which are often present as trace impurities in the system. This further validates the molecular weight. |

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition (C₇H₁₃NO₂).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

ATR is a common sampling technique for IR because it requires minimal sample preparation. A small amount of the neat sample (liquid or solid) is placed directly on the ATR crystal.

The IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to different bond vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3350 (broad) | N-H Stretch | Secondary Amine | The broad peak indicates the presence of the N-H bond in the pyrrolidine ring. |

| ~2950-2850 | C-H Stretch | Alkanes (sp³ C-H) | These signals correspond to the C-H bonds of the pyrrolidine ring and methyl groups. |

| ~1730 (strong) | C=O Stretch | Ester | A strong, sharp absorption band characteristic of the ester carbonyl group. This is often the most prominent peak in the spectrum. |

| ~1200-1150 | C-O Stretch | Ester | Corresponds to the stretching of the C-O single bond in the ester functional group. |

The presence of these key absorption bands provides strong evidence for the major functional groups: a secondary amine, an ester, and aliphatic C-H bonds, consistent with the proposed structure.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and validated analytical profile of this compound. NMR spectroscopy confirms the carbon-hydrogen framework and the trans relative stereochemistry. Mass spectrometry validates the molecular weight and elemental composition. Finally, IR spectroscopy provides unambiguous confirmation of the key functional groups present. Together, these techniques form a self-validating system essential for ensuring the identity, purity, and structural integrity of this important chiral building block for research and development.

References

-

Sunway Pharm Ltd. (n.d.). methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

-

Jiangsu Boquan Biotechnology Co., Ltd. (2023). This compound. Retrieved from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound-江苏博泉生物科技有限公司 [boquanshengwu.com]

- 3. methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride - CAS:1065331-03-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. (3R,4R)-Rel-4-Methyl-3-pyrrolidinecarboxylic acidmethylester(1065331-03-4) 1H NMR [m.chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

Foreword: The Pyrrolidine Scaffold—A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Chiral 4-Methylpyrrolidine Derivatives

The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, celebrated for its versatile application in developing treatments for a wide array of human diseases.[1] Its prevalence in over 20 FDA-approved drugs is a testament to its significance.[2] The non-planar, sp³-hybridized nature of this saturated scaffold allows for an efficient exploration of pharmacophore space, contributing to the crucial three-dimensional (3D) architecture of drug candidates.[1][3] The introduction of chirality, particularly at the C-4 position with a methyl group, imparts specific stereochemical properties that are critical for selective and potent interactions with biological targets.[3][4] This guide, intended for researchers, scientists, and drug development professionals, synthesizes the current understanding of chiral 4-methylpyrrolidine derivatives, focusing on their diverse biological activities, the causality behind experimental design, and the structure-activity relationships (SAR) that drive optimization.

Chapter 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition—A Keystone in Type 2 Diabetes Management

The inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a highly successful therapeutic strategy for type 2 diabetes mellitus.[5] DPP-4 inhibitors, known as "gliptins," function by preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] This enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately improves glycemic control. Chiral pyrrolidine derivatives, particularly those with a nitrile group, form the structural basis for several potent DPP-4 inhibitors.[5][7]

Mechanism of Action: Enhancing Incretin Pathways

DPP-4 is a serine protease that selectively cleaves peptides with a proline or alanine residue at the penultimate N-terminal position.[6] GLP-1 and GIP are key substrates for this enzyme. By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is prolonged, leading to beneficial downstream effects on glucose homeostasis. The choice to target DPP-4 is rooted in its critical role as a negative regulator of the incretin system, making its inhibition a precise and effective intervention point.

Structure-Activity Relationship (SAR) and Lead Optimization

A pivotal discovery in this class was the introduction of a cyano group, which significantly enhances potency by forming a reversible covalent bond with the catalytic serine residue in the DPP-4 active site.[5] Further SAR studies on pyrrolidine-2-carbonitrile derivatives revealed that stereochemistry and substitution on the pyrrolidine ring are critical for both potency and selectivity.

For instance, the introduction of a fluorine atom at the C-4 position of the pyrrolidine ring has been shown to improve both inhibitory activity and pharmacokinetic profiles.[7] The (2S, 4S) stereoisomer is generally preferred for optimal binding.

| Compound ID | R Group (Substitution) | DPP-4 IC₅₀ (μM) | DPP-8 IC₅₀ (μM) | DPP-9 IC₅₀ (μM) | Selectivity (DPP-8/DPP-4) |

| 17a | 4-fluoro | 0.017 | 22.5 | 19.8 | 1324 |

| 17b | 4-hydroxy | 0.045 | >100 | >100 | >2222 |

| 17c | 4-methoxy | 0.033 | 78.4 | 65.1 | 2376 |

| Vildagliptin | Reference Drug | 0.062 | 2.8 | 0.4 | 45 |

| Data synthesized from literature reports.[7] |

The data clearly indicates that while various substitutions are tolerated, the 4-fluoro derivative 17a provides an exceptional balance of high potency and selectivity over related proteases like DPP-8 and DPP-9, minimizing the risk of off-target effects.[7]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a standard fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human DPP-4. The causality is based on measuring the enzymatic cleavage of a fluorogenic substrate.

-

Reagent Preparation:

-

Assay Buffer: Tris-HCl (100 mM, pH 7.5) containing 100 mM NaCl.

-

Enzyme Solution: Recombinant human DPP-4 diluted in assay buffer to a final concentration of 0.1 ng/μL.

-

Substrate Solution: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) at 100 μM in assay buffer.

-

Test Compounds: Serially diluted in DMSO, then further diluted in assay buffer to desired concentrations.

-

-

Assay Procedure:

-

Add 25 μL of the test compound solution or vehicle control (DMSO in assay buffer) to the wells of a black 96-well microplate.

-

Add 25 μL of the DPP-4 enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 μL of the substrate solution to each well.

-

Immediately begin kinetic reading of fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30 minutes at 37°C using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Chapter 2: CNS-Active Derivatives for Neurological Disorders

The chiral 4-methylpyrrolidine scaffold is a key structural motif in compounds designed to modulate central nervous system (CNS) targets, offering therapeutic potential for neurodegenerative and psychiatric conditions.[4] Its ability to confer high affinity and selectivity makes it invaluable in this domain.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Selective inhibition of nNOS over its endothelial (eNOS) and inducible (iNOS) isoforms is a major goal in treating neurodegenerative diseases like Parkinson's and Alzheimer's, where excess nitric oxide contributes to neurotoxicity.[8] Chiral pyrrolidine derivatives have been developed as potent and highly selective nNOS inhibitors.

-

Mechanism & Causality: The design strategy involves creating molecules that fit precisely into the unique active site of nNOS. The chiral pyrrolidine core correctly orients the functional groups to maximize interactions with key residues, while features like gem-difluorination in the side chain can enhance binding and improve pharmacokinetic properties such as oral bioavailability.[8] An improved synthesis route, reducing steps and increasing overall yield, was crucial for enabling extensive SAR studies and preclinical development.[8]

| Compound | nNOS Kᵢ (nM) | eNOS Kᵢ (nM) | iNOS Kᵢ (nM) | Selectivity (eNOS/nNOS) |

| 1b | 15 | 3800 | 1100 | 253 |

| 8c | 7 | 1200 | 430 | 171 |

| Data adapted from Poulos et al.[8] |

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B inhibitors are used in Parkinson's disease therapy to prevent the degradation of dopamine in the brain, thereby alleviating motor symptoms.[9] A series of novel chiral fluorinated pyrrolidine derivatives has demonstrated exceptional potency and selectivity for MAO-B.

-

Mechanism & SAR: The therapeutic rationale is to increase dopaminergic neurotransmission. SAR studies revealed that specific chiral fluorination patterns on the pyrrolidine ring enhance hydrophobic interactions within the MAO-B active site, leading to a significant boost in inhibitory activity compared to non-fluorinated analogs or existing drugs like safinamide.[9] Compound D5 emerged as a lead candidate with over 10-fold greater potency than safinamide.[9]

Chapter 3: Broad-Spectrum Activity: Anticancer and Antiviral Agents

The structural versatility of the 4-methylpyrrolidine core has been exploited to develop compounds with potent antiproliferative and antiviral activities.

Anticancer Activity: Targeting the p53-MDM2 Interaction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively controlled by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and targets it for degradation.[10] Disrupting the p53-MDM2 interaction is a promising strategy for cancer therapy. Spirooxindole-pyrrolidine derivatives have been designed as highly potent inhibitors of this interaction.

-

Mechanism & Causality: These compounds act as "staples," inserting into the p53-binding pocket of MDM2. The chiral pyrrolidine core serves as a rigid scaffold to orient key substituents—such as chloro- and fluorophenyl groups—that mimic the critical p53 residues (Phe, Trp, Leu) required for binding. This structural mimicry allows the small molecule to competitively displace p53, leading to its stabilization, accumulation, and the reactivation of its tumor-suppressing functions. The discovery of compound AA-115/APG-115 , which has entered clinical trials, validates this approach.[10]

Antiviral Activity

Chiral pyrrolidine derivatives have demonstrated activity against a range of viruses, including Hepatitis C Virus (HCV), Human Cytomegalovirus (HCMV), and Herpes Simplex Virus Type 1 (HSV-1).[11][12]

-

HCV Inhibition: A novel fused bicyclic derivative of 4-hydroxypyrrolidine, HXL-10 , was identified as a potent anti-HCV agent.[12] Mechanistic studies revealed that it does not inhibit viral RNA replication but likely interferes with the viral assembly process by targeting host functions, offering a different mechanism from current direct-acting antivirals.[12]

-

Anti-Herpesvirus Activity: Certain 4-amino-5-halogenated pyrrolo[2,3-d]pyrimidines have shown significant activity against HCMV and HSV-1.[11] The 4-amino derivatives were generally more potent than their 4-hydroxyamino counterparts, highlighting the importance of the substituent at this position for antiviral efficacy.[11]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol is a gold-standard method for quantifying the antiviral efficacy of a compound by measuring the reduction in virus-induced plaques in a cell monolayer.

-

Cell Seeding:

-

Seed a permissive cell line (e.g., Vero cells for HSV-1) in 6-well plates at a density that will form a confluent monolayer within 24 hours.

-

Incubate at 37°C with 5% CO₂.

-

-

Virus Infection and Compound Treatment:

-

The next day, remove the growth medium and wash the cell monolayer with phosphate-buffered saline (PBS).

-

Infect the cells with a viral suspension calculated to produce 50-100 plaques per well (e.g., at a multiplicity of infection of 0.01). Allow the virus to adsorb for 1 hour at 37°C.

-

Prepare serial dilutions of the test compound in an overlay medium (e.g., DMEM with 2% fetal bovine serum and 0.5% methylcellulose).

-

After adsorption, remove the viral inoculum and add 2 mL of the compound-containing overlay medium (or a drug-free control) to each well.

-

-

Plaque Development and Visualization:

-

Incubate the plates at 37°C for 3-5 days, or until plaques are visible. The methylcellulose overlay prevents secondary virus spread through the medium, localizing infection to form discrete plaques.

-

Remove the overlay medium and fix the cells with 10% formalin for 20 minutes.

-

Stain the cell monolayer with a 0.1% crystal violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC₅₀ (effective concentration that reduces plaque number by 50%) by plotting the percentage of plaque reduction against the log of the compound concentration.

-

Conclusion and Future Perspectives

Chiral 4-methylpyrrolidine derivatives represent a privileged and highly versatile scaffold in drug discovery. Their inherent 3D structure and the precise stereochemical control afforded by the chiral center enable the development of potent and selective modulators for a diverse range of biological targets, from enzymes like DPP-4 and MAO-B to complex protein-protein interactions such as p53-MDM2. The successful progression of compounds from these classes into clinical development underscores the power of this chemical motif. Future research will undoubtedly continue to leverage this scaffold, exploring new substitutions and bioisosteric replacements to address unmet medical needs in oncology, neurodegeneration, metabolic disorders, and infectious diseases.

References

- 4-Methyl-2-(m-tolyl)pyrrolidine|Research Chemical - Benchchem. (n.d.). Benchchem.

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.

-

Li, H., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2(11), 839-843. Retrieved from [Link]

- García-Vidal, E., et al. (2023). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. Scientific Reports, 13(1), 12345.

-

Shestakova, T., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 11158. Retrieved from [Link]

-

Kumar, R., et al. (2021). Antiproliferative activity of N-methylspiro-pyrrolidine derivatives 4a–n. ResearchGate. Retrieved from [Link]

-

Liu, C., et al. (2020). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry Letters, 30(24), 127645. Retrieved from [Link]

-

Bhat, A. H., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1282, 135198. Retrieved from [Link]

-

Jin, C., et al. (2022). Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 228, 114025. Retrieved from [Link]

-

Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941-4954. Retrieved from [Link]

-

Knowles, R. R., et al. (2017). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 358(6363), 643-647. Retrieved from [Link]

-

Sunagawa, M., et al. (1993). Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems. The Journal of Antibiotics, 46(3), 455-468. Retrieved from [Link]

-

Wang, L., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 23(23), 6488-6492. Retrieved from [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Retrieved from [Link]

-

Bhat, A. H., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. Retrieved from [Link]

-

Aray, E., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1500-1510. Retrieved from [Link]

-

Author. (n.d.). 2-azidomethyl-4- hydroxypyrrolidine to develop scaffold-based analogues as potential bacterial trans - UB. Retrieved from [Link]

-

Chang, J., et al. (2022). 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research, 55(5), 629-642. Retrieved from [Link]

-

Discovery and development of dipeptidyl peptidase-4 inhibitors. (n.d.). Wikipedia. Retrieved from [Link]

-

Sun, D., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(12), 4979-5001. Retrieved from [Link]

-

Singh, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets, 24(1), 1-17. Retrieved from [Link]

-

Sharma, S., et al. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 16(5), 749. Retrieved from [Link]

-

Bhat, A. H., et al. (2022). Synthesis of methanoprolinenitrile based derivatives as DPP-IV inhibitors. ResearchGate. Retrieved from [Link]

-

El-Fayed, H. A., et al. (2025). Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein. Bioorganic Chemistry, 156, 108218. Retrieved from [Link]

-

Various Authors. (2023). Antiviral Drug Discovery. MDPI. Retrieved from [Link]

-

Seela, F., et al. (1991). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 34(2), 539-546. Retrieved from [Link]

-